molecular formula C16H14N2O4 B1634068 Nybomycin CAS No. 26326-47-6

Nybomycin

Cat. No.: B1634068
CAS No.: 26326-47-6
M. Wt: 298.29 g/mol
InChI Key: HKMUGCUFXWTNSP-UHFFFAOYSA-N
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Description

Nybomycin, a pyridoquinolinedione-based secondary metabolite, was first isolated in 1955 from Streptomyces species . Its structure features a fused pyridoquinolone core and an angular oxazoline ring, distinguishing it from other antibiotics . This compound exhibits a unique "reverse antibiotic" mechanism: it selectively inhibits quinolone-resistant bacterial DNA gyrase (e.g., GyrA Ser84Leu mutants) while restoring susceptibility to quinolones in resistant strains . Beyond antibacterial activity, it demonstrates cytotoxicity against cancer cell lines (e.g., A549 lung cancer and PC3 prostate cancer) via ROS-mediated pathways and inhibits dormant Mycobacterium tuberculosis .

Biosynthesis: The this compound gene cluster (nybA to nybZ) includes genes homologous to those in the streptonigrin pathway, suggesting shared intermediates (e.g., 4-aminoanthranilic acid) . Key steps involve acetoacetate incorporation, pyridone ring cyclization (nybN), and oxazoline ring formation via isopenicillin N synthase (IPNS) homologs (nybT/U) .

Properties

IUPAC Name

6-(hydroxymethyl)-3,10-dimethyl-15-oxa-3,13-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2(7),5,8,10-pentaene-4,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-8-3-13(21)18-7-22-16-14-11(5-10(8)15(16)18)9(6-19)4-12(20)17(14)2/h3-5,19H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMUGCUFXWTNSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2COC3=C2C1=CC4=C3N(C(=O)C=C4CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40949186
Record name 8-(Hydroxymethyl)-6,11-dimethyl-2H,4H-[1,3]oxazolo[5,4,3-ij]pyrido[3,2-g]quinoline-4,10(11H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40949186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26326-47-6, 30408-30-1
Record name 8-(Hydroxymethyl)-6,11-dimethyl-4H-(1,3)oxazolo(5,4,3-ij)pyrido(3,2-g)quinoline-4,10(11H)-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026326476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nybomycin
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030408301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nybomycin
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=613948
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Record name 8-(Hydroxymethyl)-6,11-dimethyl-2H,4H-[1,3]oxazolo[5,4,3-ij]pyrido[3,2-g]quinoline-4,10(11H)-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NYBOMYCIN
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Preparation Methods

Chemical Synthesis of Nybomycin

Historical Synthetic Approaches

Early synthetic routes to this compound and its derivatives, such as deoxythis compound (DNM), were hampered by low yields and inefficiencies. The first total synthesis of DNM, reported in the mid-20th century, achieved a mere 0.84% overall yield due to sequential construction of the central diazaanthracene framework and instability of intermediates. Rinehart’s degradation studies laid the groundwork for methylene bridge insertion strategies, but scalability remained a critical limitation.

Modern Synthetic Routes

Recent advances in palladium-catalyzed cross-coupling reactions have revolutionized this compound synthesis. A 2019 study detailed a seven-step route to DNM featuring a Suzuki-Miyaura cross-coupling and methylene bridge insertion, achieving an 11% overall yield (Table 1). Key innovations include:

  • Mixed Suzuki Cross-Coupling : Enabled efficient construction of the diazaanthracenol core.
  • Methylene Bridge Insertion : Reaction of diazaanthracenol with dibromomethane yielded DNM at 73% efficiency.

Despite these improvements, challenges persist. For example, the instability of iodo-alkene intermediates and base-sensitive boronic esters necessitated alternative coupling strategies to enhance robustness.

Table 1: Comparison of Synthetic Routes for this compound Derivatives
Method Key Steps Overall Yield Reference
Rinehart (1950s) Sequential framework assembly 0.84%
Nussbaum (2000s) Symmetry-exploiting synthesis 13%
Hergenrother (2010s) Suzuki-Miyaura cross-coupling 11%
Modern Pd-catalyzed (2019) Methylene bridge insertion 11%

Biosynthetic and Metabolic Engineering Approaches

Heterologous Production in Streptomyces albidoflavus

Native this compound producers, such as Streptomyces albus, accumulate low titers (≤350 mg/1000 L fermentation). To address this, researchers engineered a cluster-free chassis strain, S. albidoflavus Del14, for heterologous production. Initial efforts yielded 860 μg/L this compound, primarily during the stationary phase.

Promoter Optimization and Pathway Engineering

Metabolic engineering focused on precursor supply and cluster deregulation:

  • Pentose Phosphate Pathway (PPP) : Overexpression of zwf (glucose-6-phosphate dehydrogenase) increased NADPH availability, enhancing this compound precursor supply.
  • Shikimic Acid Pathway : Amplification of aroB and aroD boosted aromatic amino acid biosynthesis, critical for the this compound scaffold.
  • Constitutive Promoters : Replacement of the native promoter with synthetic promoters PkasOP* and P41 increased expression during all growth phases, raising titers to 1.7 mg/L.
Table 2: Metabolic Engineering Milestones in S. albidoflavus
Strain Generation Modification This compound Titer
4N24 (Base) Heterologous cluster insertion 860 μg/L
NYB-6B PPP + shikimic pathway optimization 1.7 mg/L
NYB-11 Cluster deregulation + minimal medium 12 mg/L

Challenges in this compound Synthesis

Chemical Instability and Intermediate Sensitivity

The iodo-alkene intermediate in Suzuki-Miyaura couplings is highly base-sensitive, necessitating precise reaction conditions to prevent degradation. Similarly, boronic esters used in cross-coupling reactions require stabilization under inert atmospheres.

Transcriptional Regulation in Biosynthesis

Native this compound clusters contain regulatory genes (e.g., nybW) that suppress production during exponential growth. Deletion of nybW in S. albidoflavus NYB-9 shifted production to the growth phase, increasing titers 15-fold.

Chemical Reactions Analysis

Biosynthetic Pathway of Nybomycin

This compound's biosynthesis involves a complex interplay of enzymes encoded by its gene cluster in Streptomyces albus subsp. The pathway integrates shikimate-derived precursors with specialized enzymatic transformations .

Key Steps in Biosynthesis :

  • Pyridone Ring Formation :

    • The nybK gene encodes an N-acetyltransferase responsible for attaching acetoacetate units to a diamino aromatic precursor .

    • nybN (cyclase) facilitates closure of the pyridone rings, forming intermediate 1 .

  • Oxazoline Ring Closure :

    • nybT or nybU (isopenicillin N synthases) catalyze the formation of a C-O bond, creating the oxazoline ring .

    • nybS (SAM-dependent methyltransferase) methylates nitrogen atoms in the pyridone rings .

  • Hydroxylation :

    • The oxidoreductase nybB introduces hydroxylation at C-8’, completing the this compound structure .

Enzyme Functions :

GeneEnzyme TypeRole
nybSMethyltransferasePyridone nitrogen methylation
nybT/UIsopenicillin N synthaseOxazoline ring formation
nybBOxidoreductaseHydroxylation at C-8’

Synthetic Chemistry and Analog Development

Synthetic efforts focus on scalable routes and structural modifications to optimize antibacterial activity .

Key Synthetic Steps :

  • Coupling Reactions :

    • Suzuki-Miyaura cross-coupling of aryl halides with boronic esters enables efficient core assembly .

    • Hydroboration of terminal alkynes yields syn-hydroborated intermediates for subsequent cyclization .

  • Functional Group Transformations :

    • Demethylation : BBr₃ selectively removes methyl groups from pyridone rings .

    • Alkylation : Ethoxy-pyridine derivatives are formed via iodoethane in DMSO .

  • Cyclization :

    • 1,1-dibromomethane or 1,2-dibromoethane facilitates ring closure to form tetracyclic scaffolds .

Reagents and Conditions :

Reaction TypeReagentConditions
OxidationPotassium permanganateAqueous, acidic pH
ReductionSodium borohydrideEthanol, 0°C
Cyclization1,1-dibromomethaneDMF, 80°C

Biochemical Interactions and Antimicrobial Activity

This compound’s mechanism involves dual inhibition of bacterial and human topoisomerases, with unique selectivity for fluoroquinolone-resistant mutants .

Antibacterial Activity :

AntibioticMIC (μg/ml) for E. coli GyrA Mutants
This compound2.5 (WT), 2.5 (S83L), 5 (D87Y)
Ciprofloxacin0.01 (WT), 0.1 (S83L), 0.05 (D87Y)
Levofloxacin0.02 (WT), 0.2 (S83L), 0.1 (D87Y)
(Data from Table 1 in )

Enzyme Inhibition :

  • DNA Gyrase : NYB induces single-stranded DNA breaks at low concentrations (IC₅₀ = 2 μM) .

  • Topoisomerase IV : Inhibited at IC₅₀ = 67 μM, with decatenation activity suppressed at higher concentrations .

  • Human Topoisomerase IIα : Targeted, contributing to cytotoxicity in eukaryotic cells .

Intercalation Properties :

  • Exhibits DNA intercalation activity, evidenced by ethidium bromide-like mobility shifts in gels .

Unique Enzymatic Reactions in Related Compounds

The dnmT gene product in deoxythis compound biosynthesis demonstrates dual functionality:

  • 4-Oxazoline Ring Formation : Catalyzes cyclization of N-dimethylated precursors .

  • Self-Regulation : Decomposes the oxazoline ring and demethylates N-methyl groups, modulating intracellular antibiotic levels .

This bidirectional catalysis highlights the evolutionary adaptation of Fe(II)/α-ketoglutarate-dependent dioxygenases in natural product biosynthesis .

Comparison with Similar Compounds

Nybomycin Derivatives

Compound Molecular Formula Structural Features Bioactivity Source/Production
This compound C₁₆H₁₅N₂O₄ Pyridoquinolinedione core, C-4 CH₂OH, oxazoline ring Antibacterial (Gram+/-), anti-TB, cancer cytotoxicity (EC₅₀: 0.15–15.17 μM) Streptomyces spp.
This compound B C₁₆H₁₂N₂O₅ C-4 COOH substitution Moderate cytotoxicity (A549: EC₅₀ = 15.17 μM) Streptomyces sp. AD-3-6
This compound D C₁₆H₁₆N₂O₃ C-4 and N-9 methyl substitutions Potent cytotoxicity (PC3: EC₅₀ = 1.14 μM) Streptomyces sp. AD-3-6

Deoxynyboquinone

Compound Molecular Formula Structural Features Bioactivity Source/Production
Deoxynyboquinone C₁₄H₁₀O₅ Quinone core, lacks oxazoline ring Potent cytotoxicity (A549: EC₅₀ = 0.25 μM; PC3: EC₅₀ = 0.15 μM) Derived from this compound biosynthesis

Rubromycin Family

Compound Key Features Bioactivity
γ-Rubromycin Spiroketal-linked quinone Antifungal, anti-Gram+ activity; inhibits axolotl tail regeneration
β-Rubromycin Linear naphthoquinone Moderate antibacterial activity

Streptonigrin

Compound Molecular Formula Structural Features Bioactivity Biosynthetic Overlap
Streptonigrin C₂₅H₂₂N₄O₈ Diamino-substituted quinoline core Antitumor, antibacterial Shares DAHP synthase and cyclase genes with this compound

Key Findings and Implications

Structural-Activity Relationships: The C-4 substituent (COOH in this compound B, CH₃ in this compound D) enhances cytotoxicity, while the oxazoline ring is critical for gyrase targeting . Deoxynyboquinone’s quinone core drives ROS-mediated cytotoxicity, surpassing parental this compound in potency .

Biosynthetic Flexibility :

  • Heterologous expression of the this compound cluster in S. albus Del14 enabled production scaling to 12 mg/L via metabolic engineering (e.g., upregulating shikimate and pentose phosphate pathways) .

Therapeutic Potential: this compound’s ability to resensitize quinolone-resistant bacteria offers a strategy to combat multidrug resistance . Rubromycins’ antifungal and regenerative inhibition properties highlight understudied bioactivities .

Biological Activity

Nybomycin is an antibiotic compound derived from the marine actinobacterium Streptomyces albus. It has garnered attention for its unique mechanism of action, particularly as a "reverse antibiotic," selectively inhibiting fluoroquinolone-resistant (FQR) bacterial strains while exhibiting minimal activity against their fluoroquinolone-sensitive (FQS) counterparts. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound primarily targets bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. The emergence of FQR strains due to mutations in these enzymes poses a significant challenge in antibiotic treatment. This compound's ability to inhibit the mutant forms of DNA gyrase, particularly those with the S83L/I mutation in the GyrA subunit, is a key feature of its biological activity .

Table 1: Inhibition Potency of this compound Against Various Enzymes

Enzyme TypeInhibition Concentration (IC50, μM)Minimal Effective Concentration (μM)
Wild-Type DNA Gyrase47 ± 174
S83L GyrA Mutant41 ± 152
Topoisomerase IV75 ± 767
Human Topoisomerase IIα15 ± 217

The above table summarizes the inhibition concentrations for this compound against various topoisomerases, indicating its potent activity against both bacterial and human enzymes.

Efficacy Against Resistant Strains

Research indicates that this compound effectively inhibits growth in several Gram-positive bacteria that have developed resistance to fluoroquinolones. For instance, it has shown significant activity against Staphylococcus aureus strains harboring FQR mutations. The compound's selective targeting allows it to suppress resistant strains without affecting sensitive ones, making it a promising candidate for addressing antibiotic resistance .

Case Studies

  • Study on E. coli Resistance : A study demonstrated that this compound inhibited both wild-type and GyrA S83L mutant strains of E. coli, which are typically resistant to fluoroquinolones. The findings showed that while ciprofloxacin had diminished efficacy against these mutants, this compound retained comparable inhibitory effects across both strains .
  • Combination Therapy Potential : In combination with other antibiotics, this compound has been explored for its synergistic effects against resistant bacterial infections. Preliminary results suggest that pairing it with traditional antibiotics may enhance overall efficacy and reduce resistance development .

Cytotoxicity and Human Cell Line Studies

While this compound exhibits strong antibacterial properties, it also demonstrates cytotoxic effects on human cell lines. This is attributed to its inhibition of human topoisomerase IIα, raising considerations for therapeutic applications and safety profiles. Further studies are necessary to elucidate the implications of this cytotoxicity in clinical settings .

Q & A

Q. What methodologies are recommended for isolating and characterizing nybomycin metabolites?

Isolation typically involves high-performance liquid chromatography (HPLC) for purification, followed by structural elucidation using nuclear magnetic resonance (NMR) and mass spectrometry (MS). For example, this compound B, C, and D were isolated via silica gel column chromatography and semipreparative C18 HPLC, with molecular weights confirmed as 313.0, 287.0, and 285.1 [M + H]⁺, respectively . UV spectroscopy (e.g., peaks at 273–379 nm for this compound B) and heteronuclear correlation experiments (HSQC) further aid in structural confirmation .

Table 1: Key Structural and Spectral Data of Nybomycins

CompoundMolecular Weight ([M + H]⁺)UV Maxima (nm)Key Bioactivities
This compound B313.0273, 294, 379Moderate anti-Gram(+) activity; weak cytotoxicity
This compound D285.1290, 359, 376Potent cytotoxicity (A549, PC3); moderate anti-Gram(+) activity
Deoxynyboquinone285.0N/AInhibits 4E-BP1 phosphorylation; ROS-mediated cytotoxicity

Q. What are the standard assays for evaluating this compound bioactivity?

  • Antimicrobial Activity : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) using agar diffusion or broth microdilution assays .
  • Cytotoxicity : MTT or similar assays on cancer cell lines (e.g., A549 lung cancer, PC3 prostate cancer) .
  • Mechanistic Studies : Western blotting to assess downstream targets like 4E-BP1 phosphorylation or axolotl embryo tail regeneration assays for developmental toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s antibacterial spectrum across studies?

Discrepancies in activity (e.g., weak anti-Gram(-) activity in some studies vs. inhibition of E. coli topoisomerases ) may stem from strain-specific resistance mechanisms or assay conditions. To address this:

  • Comparative Studies : Use isogenic bacterial strains (wild-type vs. fluoroquinolone-resistant) to isolate resistance mechanisms .
  • Enzyme Assays : Directly measure inhibition of DNA gyrase or topoisomerase IV via ATPase activity or supercoiling assays .
  • Molecular Docking : Model this compound’s interaction with topoisomerase mutations (e.g., GyrA S83L in E. coli) to predict efficacy .

Q. What experimental strategies clarify this compound’s biosynthetic pathway?

  • Gene Cluster Analysis : Heterologous expression of Streptomyces BAC clones (e.g., 4N24, 4M14) identifies biosynthetic genes (e.g., nybA encoding a putative cyclase) .
  • Precursor Feeding : Isotope-labeled aminoanthranilic acid (a proposed precursor) can track incorporation into the this compound scaffold .
  • CRISPR-Cas9 Knockouts : Disrupt putative methyltransferase or oxygenase genes to assess their roles in modifying side chains (e.g., C-4 methyl in this compound D) .

Q. How does this compound overcome fluoroquinolone resistance in Gram-negative bacteria?

this compound acts as a "reverse antibiotic" by targeting both wild-type and resistant topoisomerases. Key approaches to validate this:

  • Enzyme Inhibition Assays : Compare IC₅₀ values for this compound against purified fluoroquinolone-sensitive and resistant DNA gyrase .
  • Genetic Studies : Overexpress efflux pumps (e.g., AcrAB-TolC) in E. coli to test if resistance is pump-mediated .
  • ROS Detection : Measure reactive oxygen species (ROS) levels post-treatment, as deoxynyboquinone (a this compound analog) induces ROS-mediated cytotoxicity .

Methodological Considerations

  • Contradiction Analysis : When bioactivity data conflict (e.g., rubromycins showing antifungal activity but no cytotoxicity ), use orthogonal assays (e.g., transcriptomics) to identify off-target effects .
  • Dose-Response Validation : Ensure cytotoxicity assays include multiple concentrations (e.g., 1–100 μM) to distinguish specific effects from general toxicity .

Q. Table 2: Key Findings from this compound Bioactivity Studies

Study FocusKey ResultMethodological InsightReference
Topoisomerase InhibitionThis compound inhibits both fluoroquinolone-sensitive and resistant E. coli gyraseUse enzyme mutants (e.g., GyrA S83L) to confirm target engagement
ROS-Mediated CytotoxicityDeoxynyboquinone suppresses 4E-BP1 phosphorylation via ROSCombine Western blotting with ROS scavengers (e.g., NAC) to validate mechanism
Developmental Toxicityγ-Rubromycin inhibits axolotl tail regenerationEmploy in vivo regeneration models for non-cancer bioactivity

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nybomycin
Reactant of Route 2
Nybomycin

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